2-(4-Amino-N-ethyl-m-toluidino)ethanol

Descripción general

Descripción

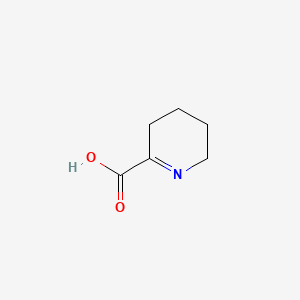

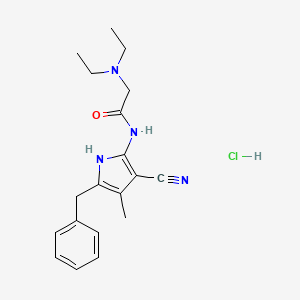

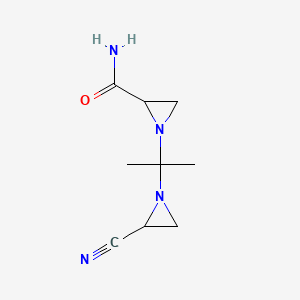

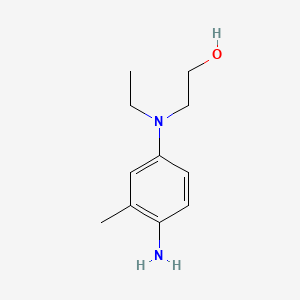

“2-(4-Amino-N-ethyl-m-toluidino)ethanol” is a chemical compound with the molecular formula C11H18N2O . It is also known by other names such as “2-amino-5-N-ethyl-N-(beta-hydroxyethyl)aminotoluene sulfate” and "4-amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine" .

Molecular Structure Analysis

The molecular structure of “2-(4-Amino-N-ethyl-m-toluidino)ethanol” can be represented by the InChI string: InChI=1S/C11H18N2O/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10/h4-5,8,14H,3,6-7,12H2,1-2H3 . The Canonical SMILES representation is: CCN(CCO)C1=CC(=C(C=C1)N)C .Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Amino-N-ethyl-m-toluidino)ethanol” is 194.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 194.141913202 g/mol .Aplicaciones Científicas De Investigación

Drug and Gene Delivery Systems

The amphiphilic nature of compounds like 2-(4-Amino-N-ethyl-m-toluidino)ethanol allows for the creation of nanocarriers that can be used in drug and gene delivery systems. These systems can simultaneously carry anticancer drugs and nucleic acids, which have different physico-chemical properties, making them highly suitable for targeted cancer therapy .

Polymer Synthesis and Modification

This compound plays a role in the synthesis and modification of polymers. The precise design and preparation of biocompatible and biodegradable polymer-based nanocarriers with finely tuned composition and functionality are crucial for various targeted therapies .

Nanoparticle Formation

2-(4-Amino-N-ethyl-m-toluidino)ethanol can be involved in the formation of micelles or nanoparticles, which are essential in the pharmaceutical industry for the delivery of hydrophobic drugs and for improving the bioavailability of therapeutic agents .

Antioxidant and Anti-inflammatory Applications

The compound can be used to load nanoparticles with antioxidants and anti-inflammatory agents like quercetin, which have potential applications in reducing oxidative stress and inflammation in various diseases, including cancer .

DNA Codelivery

In the field of gene therapy, 2-(4-Amino-N-ethyl-m-toluidino)ethanol can be used to form micelleplexes in aqueous media through electrostatic interactions with DNA, facilitating the codelivery of DNA and drugs .

Metabolic Activity Studies

The compound can be used in studies to evaluate the metabolic activity of novel polymer nanocarriers. This is important for understanding the biocompatibility and potential toxicity of these carriers in biological systems .

Propiedades

IUPAC Name |

2-(4-amino-N-ethyl-3-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10/h4-5,8,14H,3,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHLXYADXCVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25646-77-9 (sulfate[1:1]), 28020-34-0 (unspecified sulfate) | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50865242 | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to white powder with a sweet odor; [Kodak MSDS] | |

| Record name | CD-4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-(4-Amino-N-ethyl-m-toluidino)ethanol | |

CAS RN |

2359-51-5 | |

| Record name | 2-Methyl-4-[N-ethyl-N-(β-hydroxyethyl)amino]aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-N-ethyl-m-toluidino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.